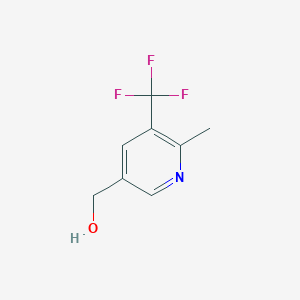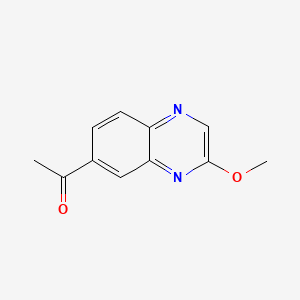
1-(3-methoxy-6-quinoxalinyl)Ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxy-6-quinoxalinyl)Ethanone is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a methoxy group at the 3rd position and an ethanone group at the 1st position of the quinoxaline ring
準備方法
The synthesis of 1-(3-methoxy-6-quinoxalinyl)Ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline and 2,3-dichloroquinoxaline.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 3-methoxyaniline reacts with 2,3-dichloroquinoxaline in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
化学反応の分析
1-(3-Methoxy-6-quinoxalinyl)Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Methoxy-6-quinoxalinyl)Ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Industry: It finds applications in the synthesis of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 1-(3-methoxy-6-quinoxalinyl)Ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The pathways affected by the compound include apoptotic pathways, where it can induce cell death in cancer cells through mitochondrial dysfunction.
類似化合物との比較
1-(3-Methoxy-6-quinoxalinyl)Ethanone can be compared with other quinoxaline derivatives:
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
1-(3-methoxyquinoxalin-6-yl)ethanone |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)8-3-4-9-10(5-8)13-11(15-2)6-12-9/h3-6H,1-2H3 |
InChIキー |
OMOSZRMBFINXHA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=NC(=CN=C2C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


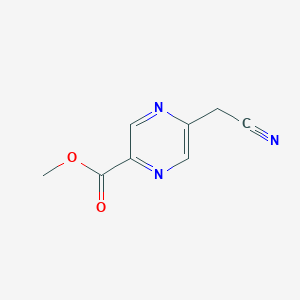
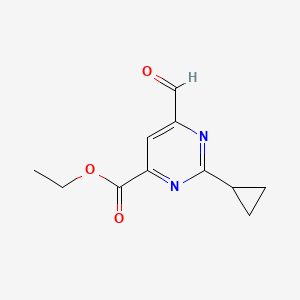
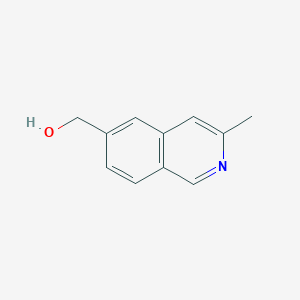

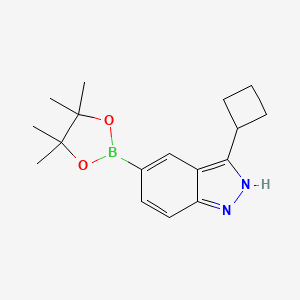

![6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)
![Thiazolo[5,4-b]pyridine-2-methanol](/img/structure/B13921421.png)


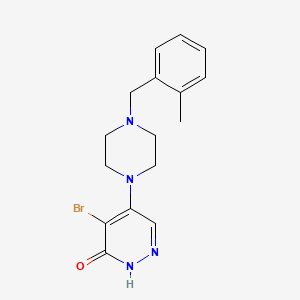
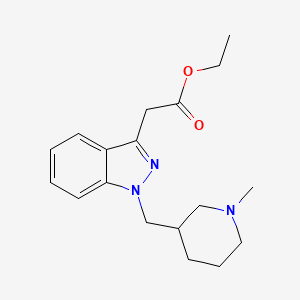
![[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B13921443.png)
